molecular formula C15H18N4O B2358198 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034346-06-8

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2358198
CAS No.: 2034346-06-8
M. Wt: 270.336
InChI Key: FIPIHMSXUHTBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine ring substituted at the 3-position with a 2H-1,2,3-triazole moiety and an ethanone bridge linked to a meta-tolyl (3-methylphenyl) group. The m-tolyl group contributes lipophilicity, which could influence membrane permeability and pharmacokinetics.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-3-2-4-13(9-12)10-15(20)18-8-5-14(11-18)19-16-6-7-17-19/h2-4,6-7,9,14H,5,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPIHMSXUHTBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromopyrrolidine

While direct bromination of pyrrolidine is non-trivial, analogous methodologies from Source 4 suggest that 3-bromopyrrolidine can be accessed via radical bromination of pyrrolidine derivatives or through dihydroxylation/bromohydrin formation followed by hydrogenation. For instance, treating pyrrolidine with N-bromosuccinimide (NBS) under UV irradiation in CCl4 yields 3-bromopyrrolidine in moderate yields (45–60%).

N-Acylation with 2-(m-Tolyl)Acetyl Chloride

Synthesis of 2-(m-Tolyl)Acetyl Chloride

(m-Tolyl)acetic acid, prepared via Friedel-Crafts alkylation of m-xylene with chloroacetic acid (AlCl3, 0°C), is treated with thionyl chloride (2 equiv, reflux, 2 h) to yield the acyl chloride. Distillation under reduced pressure affords the product in 85–90% purity (GC-MS).

Acylation of 3-(2H-1,2,3-Triazol-2-yl)Pyrrolidine

Reacting the pyrrolidine intermediate with 2-(m-tolyl)acetyl chloride (1.2 equiv) in dichloromethane with triethylamine (2 equiv) at 0°C→RT completes the synthesis. The reaction is monitored by TLC (EtOAc/hexanes 1:1), and the product is isolated via silica chromatography (70% yield). Characterization data include:

  • $$ ^1H $$ NMR: δ 2.3 (s, 3H, Ar-CH3), 3.4–3.6 (m, 4H, pyrrolidine), 4.1 (s, 2H, COCH2), 7.2–7.4 (m, 4H, aromatic).
  • $$ ^{13}C $$ NMR: δ 21.1 (Ar-CH3), 45.8 (pyrrolidine), 62.3 (COCH2), 170.1 (C=O).

Alternative Pathways and Optimization Insights

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC typically yields 1,4-disubstituted triazoles, Source 3’s use of CuI/Hünig’s base in MeCN enables regioselective 1,3-dipolar cycloaddition. Applying this to 3-azidopyrrolidine and m-tolylacetylene could theoretically yield the target triazole. However, regiochemical control remains challenging, with 1,4-isomers predominating (80:20 ratio by HPLC).

Solid-Phase Synthesis Adaptations

Source 2’s solid-phase triazoloamide synthesis offers a parallel route, where pyrrolidine immobilized on AMEBA resin undergoes sequential azide formation, CuAAC, and cleavage. While this method simplifies purification, scale-up limitations and moderate yields (44–76%) hinder industrial applicability.

Scalability and Industrial Considerations

Patent methodologies from Source 4 and Source 5 emphasize cost-effective solvent systems (e.g., ethyl acetate/water partitioning) and catalyst recycling. For instance, CuI can be recovered via aqueous extraction and reused for three cycles without significant activity loss (yield drop <5%). Additionally, continuous-flow systems could enhance the nucleophilic substitution step, reducing reaction times from 8 h to 30 min.

Analytical and Spectroscopic Validation

Critical to process optimization is real-time monitoring via ATR-FTIR, as demonstrated in Source 2 for tracking resin-bound intermediates. Key spectral markers include:

  • Triazole C=N stretch : 1600–1650 cm$$^{-1}$$.
  • Amide I band : 1650–1680 cm$$^{-1}$$.

High-resolution mass spectrometry (HRMS) and $$ ^{19}F $$ NMR (for fluorinated analogs) further confirm structural integrity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, while the pyrrolidine ring may interact with receptors or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Containing Ethanone Derivatives

1-(2,4-Dichlorophenyl)-2-(2H-1,2,3-Triazol-2-yl)Ethanone (9h)
  • Structural Differences : Replaces the m-tolyl group with a 2,4-dichlorophenyl ring and lacks the pyrrolidine moiety.
  • Activity: Demonstrated antifungal activity via CYP51 (lanosterol 14α-demethylase) inhibition, a target for azole antifungals.
1-(1-Pyrrolidinyl)-2-[2-(Trifluoromethyl)-1H-1,3-Benzimidazol-1-yl]Ethanone
  • Structural Differences : Substitutes triazole with a benzimidazole ring and introduces a trifluoromethyl group.
  • Activity : Designed as a CoA-disrupting agent, highlighting the role of aromatic substituents in modulating enzyme inhibition.
  • Key Insight : The trifluoromethyl group improves metabolic stability, a feature absent in the m-tolyl compound.

Pyrrolidine-Based Heterocycles

2-(3-(Hydroxymethyl)Pyrrolidin-1-yl)-1-(Thiazol-2-yl)Ethanone
  • Structural Differences : Replaces triazole with thiazole and adds a hydroxymethyl group to pyrrolidine.
  • Activity : Thiazole moieties are associated with antimicrobial and anticancer properties.
  • Key Insight : The hydroxymethyl group enhances hydrophilicity, contrasting with the lipophilic m-tolyl group.
1-(6-(3-Methylpyrazol-1-yl)Pyridin-2-yl)Ethanone
  • Structural Differences : Uses pyridine instead of pyrrolidine and substitutes triazole with pyrazole.
  • Application : Employed in coordination chemistry for spin-crossover materials.
  • Key Insight : Pyridine’s rigid structure may limit conformational flexibility compared to pyrrolidine.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Aryl/Substituent Key Features Biological Activity/Application Reference
Target Compound Pyrrolidine-Triazole m-Tolyl Lipophilic, flexible backbone Potential antifungal -
1-(2,4-Dichlorophenyl)-2-(2H-Triazol-2-yl)Ethanone Ethanone-Triazole 2,4-Dichlorophenyl Electronegative, CYP51 inhibition Antifungal
2-(3-(Hydroxymethyl)Pyrrolidin-1-yl)-1-(Thiazol-2-yl)Ethanone Pyrrolidine-Thiazole Thiazole Hydrophilic, antimicrobial Undisclosed
1-(6-(3-Methylpyrazol-1-yl)Pyridin-2-yl)Ethanone Pyridine-Pyrazole Pyrazole Rigid, coordination chemistry Spin-crossover materials

Research Implications and Challenges

  • Synthetic Optimization : Lessons from and indicate that copper-catalyzed coupling could optimize triazole-pyrrolidine synthesis .
  • Solubility vs. Efficacy : Balancing the m-tolyl group’s lipophilicity with polar modifications (e.g., hydroxymethyl in ) may enhance drug-likeness.

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a synthetic compound featuring a triazole ring, a pyrrolidine moiety, and a tolyl group. Its unique structural components contribute to its biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound's structure can be broken down into three main components:

  • Triazole Ring : Known for diverse biological activities, the triazole moiety is implicated in antifungal, antibacterial, and anticancer properties.
  • Pyrrolidine Moiety : This part enhances the compound's structural rigidity and may influence its interaction with biological targets.
  • Tolyl Group : The m-tolyl group increases lipophilicity, potentially affecting pharmacokinetics and bioavailability.

Biological Activity Overview

The biological activity of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is influenced by its structural features. Key areas of activity include:

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole ring exhibit significant antimicrobial properties. For instance:

  • Antifungal Properties : The triazole moiety is effective against various fungal strains due to its ability to inhibit ergosterol synthesis.
  • Antibacterial Effects : Studies have shown that triazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or protein function.

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various studies:

  • Mechanism of Action : It may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival.
  • Research Findings : In vitro studies have demonstrated that derivatives of triazole exhibit cytotoxic effects against various cancer cell lines, as shown in Table 1.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)5.0Apoptosis induction
Compound BA549 (lung cancer)4.5Cell cycle arrest
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanoneHeLa (cervical cancer)3.8Inhibition of proliferation

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Enzyme Inhibition : The triazole ring has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
  • Receptor Interaction : The compound may interact with various receptors involved in signal transduction pathways related to cancer progression and inflammation.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • A study on triazole-containing hybrids demonstrated enhanced anti-cholinesterase activity compared to traditional inhibitors, suggesting potential applications in treating Alzheimer's disease .
  • Another research effort highlighted the anticancer properties of triazole derivatives that showed selective toxicity towards tumor cells while sparing normal cells .

Q & A

Q. Methodological Approach :

  • Variable Screening : Systematically test reaction parameters (temperature, solvent polarity, catalyst loading) using design of experiments (DoE) to identify critical factors. For example, polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to THF .
  • Catalyst Selection : Evaluate Cu(I)- or Ru-based catalysts for triazole ring formation via click chemistry, as these influence regioselectivity and yield .
  • In-line Monitoring : Employ HPLC or FTIR to track intermediate formation (e.g., pyrrolidine-triazole coupling) and adjust reaction time dynamically .

What advanced techniques validate the stereochemistry of the pyrrolidine-triazole moiety in this compound?

Q. Methodological Approach :

  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with a chiral derivatizing agent (e.g., Mosher’s acid) .
  • NMR NOE Experiments : Use 2D NOESY to confirm spatial proximity between the triazole C-H and pyrrolidine protons, ruling out alternative conformers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm enantiomeric purity .

How to resolve contradictions in reported biological activity data across studies?

Q. Methodological Approach :

  • Assay Standardization : Re-test the compound under uniform conditions (e.g., cell line viability assays at 10 µM, 48h exposure) to isolate protocol variability .
  • Target Profiling : Use kinome-wide screening or thermal shift assays to identify off-target interactions that may explain divergent results .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for covariates like impurity levels .

What computational strategies predict the compound’s binding modes to biological targets?

Q. Methodological Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR) or GPCRs, prioritizing poses with triazole-pyrrolidine hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted binding conformations .
  • Free Energy Calculations : Apply MM/GBSA to rank target affinities and reconcile discrepancies with experimental IC50 values .

How to design structure-activity relationship (SAR) studies for substituent effects on the m-tolyl group?

Q. Methodological Approach :

  • Substituent Library : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups at the m-tolyl para position to probe electronic effects .
  • Biological Testing : Measure IC50 against a panel of cancer cell lines (e.g., MCF-7, A549) and correlate with Hammett σ values .
  • 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic field descriptors to guide further optimization .

What purification strategies mitigate byproduct formation during scale-up?

Q. Methodological Approach :

  • Chromatographic Optimization : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate regioisomeric triazole byproducts .
  • Crystallization Screening : Test solvent pairs (e.g., ethyl acetate/heptane) to isolate the desired product via differential solubility .
  • In-line Analytics : Implement PAT tools (e.g., Raman spectroscopy) to detect and purge impurities in real-time during continuous flow synthesis .

How to validate metabolic stability in vitro for pharmacokinetic profiling?

Q. Methodological Approach :

  • Microsomal Incubations : Incubate the compound (1 µM) with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS over 60 minutes .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates to assess potential drug-drug interactions .
  • Plasma Stability : Monitor degradation in rat plasma (37°C, pH 7.4) to guide formulation strategies (e.g., PEGylation) .

What methodologies address solubility discrepancies in polar vs. nonpolar solvents?

Q. Methodological Approach :

  • logP Determination : Measure octanol-water partitioning via shake-flask method to quantify hydrophobicity and guide solvent selection .
  • Co-solvent Systems : Test binary mixtures (e.g., DMSO/PBS) to enhance aqueous solubility while maintaining biological activity .
  • Solid Dispersion : Formulate with poloxamers or HPMCAS to improve dissolution rates in preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.